2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-
Overview
Description
“2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-” is a chemical compound . The IUPAC name for this compound is "(2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C12H11NO5 . It contains a pyrrolidinedione ring, which is a five-membered ring with two carbonyl groups, and a methylbenzoyl group attached via an oxygen atom .Scientific Research Applications
Organic Synthesis and Pharmaceutical Intermediates
The synthesis and reactions of compounds related to "2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-" have been widely studied for their potential applications in creating pharmaceutical intermediates and novel organic compounds. For instance, the reactions of 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione with various isothiocyanates under different conditions to yield new N,N-disubstituted thioureas highlight the chemical versatility of related structures. These compounds exhibit various pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects, making them significant in drug development (Önal, Atli, & Ilhan, 2009).
Material Sciences and Electrochemical Studies
Research into the electrochemical and optical properties of derivatives related to "2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-" has provided insights into developing new materials with potential applications in electronic devices. For example, the study of new electrochromic and fluorescent nitrobenzoyl polypyrrole derivatives derived from nitrobenzoyl pyrrole derivatives showcases the possibility of creating materials with specific optical and electrochemical properties. These materials could be used in smart windows, displays, and as fluorescence markers in various analytical applications (Coelho et al., 2014).
Chemical Reactions and Mechanistic Studies
Detailed mechanistic studies on the reactions of related compounds have provided valuable insights into the chemical behavior of pyrrolidinedione derivatives. For example, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles leading to trichloromethylated bridgehead N-heterocycles explores new synthetic pathways and the potential for creating complex organic molecules. Such studies are fundamental in advancing organic chemistry and developing new synthetic methods that could be applied in pharmaceutical chemistry and material science (Yavari, Sabbaghan, & Hossaini, 2006).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJGCFDYPNABQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423649 | |
Record name | 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |
CAS RN |
83039-57-0 | |
Record name | Benzoic acid, 4-methyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83039-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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